Cas no 73773-25-8 (1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-phenyl-, methyl ester)
73773-25-8 structure
Product Name:1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-phenyl-, methyl ester
CAS-nummer:73773-25-8
MF:C13H14N2O2
MW:230.262463092804
CID:542008
PubChem ID:60211008
Update Time:2025-04-19
1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-phenyl-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-phenyl-, methyl ester
- methyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
- 73773-25-8
- AKOS007968191
- DTXSID60733887
- Methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate
- Z25453050
- SCHEMBL15153224
-
- Inchi: 1S/C13H14N2O2/c1-9-12(13(16)17-3)10(2)15(14-9)11-7-5-4-6-8-11/h4-8H,1-3H3
- InChI-sleutel: KAEPSCXMKSXLKM-UHFFFAOYSA-N
- LACHT: O(C)C(C1C(C)=NN(C2C=CC=CC=2)C=1C)=O
Berekende eigenschappen
- Exacte massa: 230.105527694g/mol
- Monoisotopische massa: 230.105527694g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 277
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 44.1Ų
1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-phenyl-, methyl ester Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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